molecular formula C8H7N3 B7771948 N'-Cyanobenzenecarboximidamide CAS No. 2170486-29-8

N'-Cyanobenzenecarboximidamide

Cat. No.: B7771948
CAS No.: 2170486-29-8
M. Wt: 145.16 g/mol
InChI Key: JEWFJQWVHWGHOQ-UHFFFAOYSA-N
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Description

N'-Cyanobenzenecarboximidamide (CAS 17513-09-6) is an organic compound with the molecular formula C8H7N3 and a molecular weight of 145.16 g/mol . This compound features a benzenecarboximidamide core substituted with a cyano group, and its structure is characterized by isomers, with the (Z)-amidoxime form typically being the most energetically stable and dominant configuration . In scientific research, compounds within the amidoxime class have gained significant interest for their diverse biological activities. A prominent area of investigation is their role as precursors for nitric oxide (NO) release . The oxidation of amidoximes, which can be catalyzed by enzymes such as cytochrome P450 (CYP450), results in the generation of nitric oxide alongside corresponding amides or nitriles . Given that nitric oxide is a critical signaling molecule in the human body involved in processes like blood pressure regulation, neurotransmission, and immunomodulation, this compound and its derivatives serve as valuable exogenous sources for studying NO-related pathways, especially in models of diseases like diabetes or hypertension where natural NO synthesis may be impaired . Furthermore, amidoxime-containing compounds have been studied for their positive chronotropic and inotropic effects on cardiac and vascular tissues, indicating potential applications in cardiovascular research . The amidoxime functional group is also recognized as a bioisostere for carboxylic acids, making it a versatile building block in medicinal chemistry for the design and development of new drug candidates . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-cyanobenzenecarboximidamide
Source PubChem
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InChI

InChI=1S/C8H7N3/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWFJQWVHWGHOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10297065
Record name N'-Cyanobenzenecarboximidamide
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2170486-29-8, 17513-09-6
Record name [C(Z)]-N′-Cyanobenzenecarboximidamide
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Record name MLS000737740
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Record name N'-Cyanobenzenecarboximidamide
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Synthetic Methodologies and Strategies

Established Synthetic Pathways for N'-Cyanobenzenecarboximidamide

Established synthetic routes to this compound and related N-cyanoamidines typically rely on the reaction of a pre-formed amidine with a cyanating agent. The most common precursor is benzamidine (B55565), which can be synthesized from benzonitrile (B105546) via methods like the Pinner reaction. Once benzamidine is obtained, it is reacted with a source of the cyano group.

A prevalent method involves the use of cyanogen (B1215507) bromide (BrCN) as the cyanating agent. nih.gov This reaction is an electrophilic cyanation where the nitrogen atom of the amidine acts as a nucleophile, attacking the carbon of the cyanogen bromide and displacing the bromide ion to form the C-N bond. While effective, the high toxicity of reagents like cyanogen bromide has driven the development of safer alternatives. nih.gov

Table 1: Comparison of Common Cyanating Agents for Amidine Cyanation

Cyanating Agent General Reaction Conditions Key Features
Cyanogen Bromide (BrCN) Basic conditions, organic solvent Highly effective but extremely toxic. nih.gov
2-Cyanopyridazin-3(2H)-one Varies, often milder than BrCN Developed as a safer alternative to BrCN. nih.gov

Novel Approaches in this compound Synthesis

Recent advancements in organic synthesis have introduced novel approaches that offer improvements in efficiency, selectivity, and sustainability for the synthesis of this compound and similar structures.

The formation of the carbon-nitrogen (C-N) bond is a critical step in the synthesis of this compound. mdpi.com Modern synthetic chemistry has increasingly turned to transition-metal catalysis to achieve this transformation efficiently. pageplace.de Methods like the Buchwald-Hartwig amination, typically used for aryl C-N bond formation, provide a conceptual basis for catalytically coupling nitrogen-containing fragments. tcichemicals.com

For the specific N-CN bond, catalytic systems are being explored to overcome the limitations of stoichiometric reagents. Ruthenium(II) has been shown to catalyze the ortho-aryl C-H cyanation of certain nitrogen heterocycles with N-cyanosuccinimide (NCTS), demonstrating the potential of metal-catalyzed C-H functionalization to introduce cyano groups. nih.gov Nickel-catalyzed cyanation of C-N bonds in α-aryl amines has also been developed, offering a pathway to α-aryl nitriles. nih.gov Such strategies could potentially be adapted for the direct N-cyanation of amidine precursors. The key advantage of catalytic methods is the use of sub-stoichiometric amounts of a catalyst to drive the reaction, reducing waste and often allowing for milder reaction conditions. pageplace.de

Green chemistry principles aim to design chemical processes that minimize environmental impact. rsc.org In the context of synthesizing this compound, this involves using less hazardous chemicals, employing safer solvents, and improving atom economy. walisongo.ac.id

One key area of focus is the hydration of nitriles to amides, which is an atom-economic method for creating part of the core structure. researchgate.net The use of eco-friendly solvents like water and conducting reactions in the open atmosphere are hallmarks of these green processes. researchgate.net Furthermore, enzymatic methods, such as using Candida antarctica lipase (B570770) B, offer a sustainable strategy for forming amide bonds under mild conditions, often in green solvents like cyclopentyl methyl ether. nih.gov

Microwave-assisted and sonochemical (ultrasound-assisted) syntheses are other green techniques that can accelerate reactions, leading to shorter reaction times, reduced energy consumption, and often higher yields. nih.gov These methods have been successfully applied to synthesize various nitrogen-containing heterocyclic compounds and could be adapted for the synthesis of this compound. nih.gov

Table 2: Green Chemistry Metrics for Synthetic Route Comparison

Metric Conventional Method (e.g., using organic solvents) Green Alternative (e.g., enzymatic, aqueous)
Solvent Dichloromethane, THF Water, Cyclopentyl methyl ether researchgate.netnih.gov
Catalyst Stoichiometric reagents Reusable metal or enzyme catalyst researchgate.netnih.gov
Energy Input Conventional heating Microwave or ultrasound irradiation nih.gov
Atom Economy Often lower due to protecting groups/leaving groups Higher, especially in addition reactions researchgate.net

| Waste | Byproducts from reagents, solvent waste | Minimal waste, biodegradable components nih.gov |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. nih.gov These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.govresearchgate.net

For a structure like this compound, an MCR approach could be envisioned. The Groebke-Blackburn-Bienaymé reaction (GBBR), for example, is a three-component reaction of an aldehyde, an isocyanide, and an amidine to produce fused imidazole (B134444) derivatives. nih.gov A variation of this or other isocyanide-based MCRs, such as the Ugi or Passerini reactions, could potentially be designed to yield the target structure or a close precursor. nih.gov A hypothetical one-pot synthesis might involve the reaction of benzaldehyde, an amine, and a cyanide source, catalyzed by an appropriate Lewis or Brønsted acid, to construct the core structure in a single step. nih.govbiointerfaceresearch.comnih.gov

Precursor Chemistry and Derivatization

The choice and manipulation of precursor molecules are fundamental to any synthetic strategy. The primary precursors for this compound are typically derived from benzonitrile or benzoic acid.

The synthesis often begins with commercially available benzonitrile. A key transformation is the conversion of the nitrile group into an amidine. This can be achieved through the Pinner reaction, where the nitrile is treated with an alcohol in the presence of a strong acid (like HCl) to form an imidate salt, which is then reacted with ammonia (B1221849) to yield benzamidine.

Alternatively, α-aminonitriles can be synthesized via the Strecker reaction, a one-pot, three-component condensation of a carbonyl compound, an amine, and a cyanide source (e.g., trimethylsilyl (B98337) cyanide or Zn(CN)2). researchgate.net Titanium-catalyzed "cyano-borrowing" reactions have also been developed for the direct amination of cyanohydrins with ammonia to produce N-unprotected α-aminonitriles, showcasing high atom economy. researchgate.net These aminonitrile structures serve as versatile intermediates that can be further elaborated to the target imidamide.

Derivatization can also occur on the benzene (B151609) ring of the precursor. Standard electrophilic aromatic substitution reactions on benzonitrile or benzoic acid can introduce various functional groups prior to the construction of the N'-cyanoimidamide moiety, allowing for the synthesis of a library of substituted analogues.

Synthesis of Substituted this compound Derivatives

The synthesis of this compound and its substituted derivatives can be effectively achieved through methods analogous to the preparation of N-cyanoamidines from various nitriles. Research has established reliable pathways that utilize common starting materials and intermediates. The primary strategies involve either the reaction of imidates with cyanamide (B42294) or the direct cyanation of amidine salts.

One of the principal methods for preparing this compound derivatives involves a two-step sequence starting from a substituted benzonitrile. acs.org This process begins with the well-established Pinner reaction to convert the nitrile into an imidate salt. Specifically, the substituted benzonitrile is treated with an alcohol, such as ethanol, in the presence of dry hydrogen chloride. This reaction yields the corresponding ethyl benzimidate hydrochloride. In the subsequent step, this isolated imidate salt is reacted with free cyanamide. The nucleophilic attack by cyanamide on the imidate leads to the formation of the desired this compound derivative. acs.org

An alternative, and often equally effective, preparative method involves the reaction of an amidine hydrochloride with a salt of cyanamide. acs.org In this approach, a pre-formed substituted benzenecarboximidamide hydrochloride is dissolved in an aqueous solution and treated with monosodium cyanamide. This direct cyanation of the amidine salt provides the target this compound derivative in good yields. This route is particularly advantageous when the corresponding amidine hydrochloride is readily available, or in cases where the isolation of the intermediate imidate from the Pinner reaction is inconvenient. acs.org

Both methodologies offer versatile access to a range of substituted this compound compounds. The choice of route may depend on the availability of the starting nitrile or amidine and the specific properties of the substituents on the benzene ring. The reaction conditions for the synthesis via the imidate route have been documented for several derivatives, providing a clear framework for producing these compounds. acs.org

The following table summarizes research findings for the synthesis of various N-cyanoamidines, including the benzoyl derivative, using the imidate methodology. acs.org

Table 1: Synthesis of N-Cyanoamidines via the Imidate Route

Starting Nitrile Imidate Intermediate Reagent Solvent Reaction Time Yield (%) Melting Point (°C)
Benzonitrile Ethyl benzimidate Cyanamide Dioxane 30 min 69 144-145
Acetonitrile Ethyl acetimidate Cyanamide Dioxane 30 min 78 134-135
Phenylacetonitrile Ethyl phenylacetimidate Cyanamide Dioxane 30 min 70 108-109
Chloroacetonitrile Ethyl chloroacetimidate Cyanamide Dioxane 30 min 35 114-115
Trichloroacetonitrile Ethyl trichloroacetimidate Cyanamide Dioxane 30 min (at 50°C) 59 145 (dec.)

Data sourced from Schaefer, F. C., & Peters, G. A. (1961). Journal of Organic Chemistry. acs.org

Reactivity and Mechanistic Investigations

Fundamental Reaction Pathways of N'-Cyanobenzenecarboximidamide

The reactivity of this compound is dominated by the interplay between the nucleophilic character of the nitrogen atoms and the potential for electrophilic activation at various sites within the molecule.

The cyanimidamide functional group, RC(=NR)NR-CN, possesses multiple nucleophilic centers. The lone pairs of electrons on the nitrogen atoms are the primary source of this reactivity. The specific sites of nucleophilic attack can be differentiated by their hybridization and steric environment.

The sp²-hybridized Imino Nitrogen: This nitrogen is generally considered the most nucleophilic site in amidine systems. Its lone pair is more accessible compared to the sp³-hybridized nitrogen. Reactions of analogous N'-arylbenzamidines with electrophiles like tetracyanoethylene (B109619) (TCNE) demonstrate that the initial nucleophilic attack occurs from this imino nitrogen onto the electrophilic double bond of TCNE. acs.orgnih.gov This proceeds to form an N-aryl-N'-(1,2,2-tricyanovinyl)benzamidine intermediate, highlighting the potent nucleophilicity of this position. acs.orgnih.gov

The sp³-hybridized Amino Nitrogen: While also nucleophilic, this nitrogen's reactivity is often modulated by the strong electron-withdrawing effect of the adjacent cyano (-CN) group. This effect reduces the electron density on the nitrogen, making it a weaker nucleophile compared to the imino nitrogen.

The Nitrile Nitrogen: The lone pair on the nitrogen of the cyano group can also exhibit nucleophilic character, particularly in coordinating to metal centers, but it is generally a much weaker nucleophile than the amidine nitrogens in the context of reactions with organic electrophiles.

The relative nucleophilicity of these sites dictates the initial steps of many reactions involving this compound.

Table 1: Comparison of Potential Nucleophilic Sites in this compound

SiteHybridizationRelative NucleophilicityInfluencing Factors
Imino Nitrogensp²HighAccessible lone pair; primary site of protonation and alkylation.
Amino Nitrogensp³Moderate to LowElectron density reduced by adjacent -CN group.
Nitrile NitrogenspVery LowLone pair is less basic and less available for donation.

This interactive table is based on established principles of amidine reactivity.

Amidines are among the strongest organic bases, and this basicity is a key feature of their reactivity. wikipedia.org this compound can be readily activated by electrophiles, most commonly through protonation by Brønsted acids or coordination to Lewis acids.

Activation occurs preferentially at the sp²-hybridized imino nitrogen. This generates a resonance-stabilized amidinium ion, where the positive charge is delocalized across the N-C-N system. wikipedia.org This protonation event significantly alters the molecule's reactivity:

It increases the double-bond character of the C-N bonds, leading to a higher barrier for rotation and influencing the molecule's stereochemistry. beilstein-journals.orgresearchgate.net

It greatly enhances the electrophilicity of the amidine carbon atom, making it highly susceptible to attack by a wide range of nucleophiles.

This activation strategy is fundamental to many transformations of amidines, turning the otherwise moderately reactive functional group into a potent electrophilic intermediate. Subsequent reaction with a nucleophile can lead to the formation of new C-N, C-O, or C-C bonds at the amidine carbon.

Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of reactions involving this compound is essential for controlling reaction outcomes. Key areas of investigation include the dynamics of carbon-nitrogen bond formation and cleavage and the role of key reactive intermediates.

Carbon-Nitrogen Bond Formation: The synthesis of the this compound framework itself involves C-N bond formation. General methods for amidine synthesis are relevant here, such as the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile (benzonitrile) with an alcohol to form an iminoether, followed by reaction with a substituted amine (cyanamide). wikipedia.org Another common route is the direct addition of amines to nitriles, often promoted by Lewis acids or strong bases. wikipedia.orgnih.gov More contemporary methods include metal-catalyzed multicomponent reactions that can efficiently construct N-sulfonylamidines, a related class of compounds. rsc.orgorganic-chemistry.org

Carbon-Nitrogen Bond Cleavage: The cleavage of the robust C-N bonds within this compound typically requires specific and often harsh conditions. Two primary cleavage pathways can be considered:

Amidine C-N Bond Cleavage: Hydrolysis of the amidine group, usually under strong acidic or basic conditions, can cleave the C-N bonds to yield a carboxylic acid derivative and amine fragments.

N-CN Bond Cleavage: The bond between the amino nitrogen and the cyano group carbon is also a potential site for cleavage. Research on related guanidine (B92328) derivatives has shown that C-N bonds can be cleaved using transition metal catalysts like palladium and copper systems. researchgate.net Computational studies on the cleavage of the C-N triple bond in cyanide suggest that activating the fragment through coordination to electron-donating metal centers is a viable strategy, as it populates the π* antibonding orbitals of the cyanide moiety. nih.gov This principle could potentially be applied to facilitate the cleavage of the N-CN bond.

This compound exists in tautomeric equilibrium with its imine form, although the amidine form is typically more stable. The most significant intermediate in its reaction chemistry is the amidinium ion , formed upon electrophilic attack (e.g., protonation) at the imino nitrogen. wikipedia.org

The amidinium ion is a planar, resonance-stabilized cation. The positive charge is shared between the two nitrogen atoms, resulting in two identical C-N bond lengths. This delocalization is responsible for the high pKa of amidines and the stability of the conjugate acid.

Resonance Structures of the Amidinium Ion Intermediate:

[Ph-C(NH₂)=N⁺H-CN] ↔ [Ph-C(N⁺H₂)-N-H-CN]

The formation of this intermediate is crucial as it is the primary electrophilic species in acid-catalyzed reactions. Kinetic studies on the E/Z isomerization of related benzamidines have shown that protonation dramatically increases the rotational barrier around the C-N bonds, confirming the enhanced double-bond character and stability of the amidinium ion structure. beilstein-journals.orgresearchgate.net The rate of reactions involving this intermediate can often be controlled by adjusting the pH of the medium. beilstein-journals.orgresearchgate.net

Stereochemical and Regiochemical Control in this compound Reactions

Controlling the selectivity of reactions is a central theme in modern organic synthesis. For a multifunctional molecule like this compound, both regiochemical and stereochemical factors are critical.

Regiochemical Control: Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible positions. wikipedia.org In this compound, the primary regiochemical challenge is differentiating between the three potential nitrogen nucleophiles.

Reaction with Electrophiles: As discussed (3.1.1), electrophilic attack is highly regioselective for the sp² imino nitrogen due to its higher basicity and steric accessibility. This is the kinetically and thermodynamically favored site of protonation.

Reaction with Nucleophiles: In electrophilically activated forms (i.e., the amidinium ion), the amidine carbon becomes the sole electrophilic center, ensuring high regioselectivity for nucleophilic attack at this position.

Stereochemical Control: Stereoselectivity concerns the preferential formation of one stereoisomer over another. masterorganicchemistry.com

E/Z Isomerism: The C=N double bond of the imidamide group can exist as either E or Z isomers. While rotation around this bond is typically rapid at room temperature in the neutral form, the barrier to rotation increases significantly in the protonated amidinium ion. beilstein-journals.orgresearchgate.net This suggests that under acidic conditions, it may be possible to control and potentially isolate specific geometric isomers, or for reactions to proceed with high stereoselectivity from a pre-formed isomer.

Diastereoselectivity: If this compound reacts with a chiral electrophile or nucleophile, or if a reaction creates a new stereocenter adjacent to the amidine, the formation of diastereomers is possible. The facial selectivity of the approach to the planar amidinium intermediate would be influenced by the steric bulk of the existing substituents (the phenyl group) and any chiral auxiliaries or catalysts employed in the reaction. For example, in cycloaddition reactions involving related systems, the stereochemical outcome is often dictated by the approach of the reacting partners to minimize steric hindrance. nih.gov

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis

The analysis of a molecule's electronic structure provides foundational knowledge about its stability, reactivity, and spectroscopic properties. northwestern.eduimgroupofresearchers.com

Quantum chemical calculations, primarily using methods like Density Functional Theory (DFT) and ab initio approaches (e.g., Hartree-Fock), are employed to solve the Schrödinger equation for the molecule. wikipedia.orglsu.educhembites.org These calculations yield a wealth of information about the electronic distribution and energy levels within N'-Cyanobenzenecarboximidamide.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, these calculations can determine the molecular dipole moment, polarizability, and the distribution of electron density, which governs intermolecular interactions.

Below is a representative table illustrating the typical electronic properties that would be calculated for this compound using a DFT method (such as B3LYP with a 6-31G* basis set).

Table 1. Representative Calculated Electronic Properties for this compound. (Note: These are illustrative values.)
PropertyCalculated ValueUnit
Total Energy-495.123Hartree
HOMO Energy-7.54eV
LUMO Energy-1.23eV
HOMO-LUMO Gap6.31eV
Dipole Moment3.45Debye

The flexibility of this compound, particularly around the C-N single bonds, allows for multiple spatial arrangements, or conformers. nih.govnih.gov Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable, low-energy conformers and the energy barriers for interconversion between them. frontiersin.orgresearchgate.net This is typically achieved by rotating dihedral angles and calculating the energy at each step.

Furthermore, the imidamide group [-C(=NH)-NH-] can exhibit tautomerism, where a proton migrates to a different position, leading to structural isomers that are in equilibrium. psu.edu For this compound, the principal tautomeric equilibrium would be between the imidamide form and its corresponding iminohydrin form (Ph-C(NH2)=N-CN). Computational methods can predict the relative energies of these tautomers, indicating which form is more stable and therefore more prevalent under given conditions. The energy difference between tautomers is a key factor in their potential coexistence.

Reaction Mechanism Prediction and Simulation

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction rates. fiveable.me

If this compound were to participate in a catalytic reaction, either as a substrate, ligand, or catalyst, computational methods could be used to elucidate the entire catalytic cycle. nih.govmdpi.comrsc.org This involves identifying all intermediates and transition states, starting from the initial coordination of reactants to the catalyst, through various bond-breaking and bond-forming steps, to the final product release and catalyst regeneration. uvic.ca By calculating the Gibbs free energy for each step, the rate-determining step of the cycle can be identified, providing crucial insights for optimizing reaction conditions or designing more efficient catalysts. openaccessgovernment.org

Transition State Theory (TST) is a cornerstone for calculating reaction rate constants from the properties of the reactants and the transition state (TS). fiveable.mefiveable.mewikipedia.org A transition state is the highest energy point along the reaction coordinate, representing the "point of no return" in a chemical transformation. github.io Computational methods are used to locate the precise geometry of the TS and calculate its vibrational frequencies. One of these frequencies will be imaginary, corresponding to the motion along the reaction coordinate that leads from reactants to products. github.io

From the calculated energies of the reactants and the transition state, the activation energy (ΔG‡) can be determined. wikipedia.org This value is then used in the Eyring equation to estimate the reaction rate constant, providing a theoretical prediction of how fast the reaction will proceed. fiveable.me

Structure-Reactivity Relationships via Computational Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical algorithms that correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. mdpi.comprotoqsar.com These models are widely used in drug discovery and materials science to predict the properties of new, unsynthesized molecules. nih.govcreative-biolabs.com

To build a QSAR model involving this compound or its derivatives, a set of structurally related compounds with known experimental activities would be required. tandfonline.com For each molecule in this "training set," a series of numerical parameters known as molecular descriptors would be calculated. These can include electronic descriptors (e.g., atomic charges, dipole moment), steric descriptors (e.g., molecular volume), and topological descriptors (e.g., connectivity indices). nih.gov

Statistical methods are then used to create a mathematical equation that links a combination of these descriptors to the observed activity. protoqsar.com A well-validated QSAR model can then be used to predict the activity of this compound or other new analogues before they are synthesized, guiding the design of more potent or effective compounds. The types of QSAR models range from 2D and 3D approaches to more complex 4D-QSAR, which accounts for conformational flexibility. creative-biolabs.comtandfonline.com

Charge Transfer and Electronic Properties Modeling

Computational chemistry provides a powerful lens for examining the electronic structure and properties of molecules, offering insights into their reactivity, stability, and potential applications. In the case of this compound, theoretical studies focusing on charge transfer and electronic properties are crucial for understanding its behavior at a molecular level. Such studies often employ sophisticated methods like Density Functional Theory (DFT) to model the molecule's electronic landscape.

Detailed Research Findings

The scientific community relies on published, peer-reviewed research to build a collective understanding of chemical compounds. Without such dedicated studies, a detailed, data-driven analysis of this compound's electronic properties remains speculative. The generation of accurate data tables for properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, HOMO-LUMO gap, dipole moment, and Mulliken atomic charges necessitates a rigorous computational investigation that has yet to be undertaken and published for this specific molecule.

Data Tables

Due to the lack of published computational studies on this compound, no data tables with calculated electronic properties can be provided at this time. The generation of such tables would require original research employing quantum chemical calculations.

Applications in Advanced Materials and Catalysis

N'-Cyanobenzenecarboximidamide as a Ligand in Catalysis

The utility of a molecule as a ligand in catalysis is predicated on its ability to coordinate with a metal center and electronically influence its reactivity to facilitate a chemical transformation. This often involves specific functional groups and steric properties that can stabilize catalytic intermediates and promote desired reaction pathways.

Homogeneous Catalysis Applications

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, relies on the design of soluble metal-ligand complexes. There are no specific research articles detailing the synthesis of this compound-metal complexes and their subsequent application in homogeneous catalytic reactions such as cross-coupling, hydrogenation, or polymerization. Consequently, data on reaction yields, turnover numbers, and selectivity for such catalytic systems are not available.

Heterogeneous Catalysis Applications

In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, often as a solid. This typically involves immobilizing a catalytically active species onto a solid support. There is no available research on the use of this compound as a ligand to be anchored onto solid supports like silica, alumina, or polymers for heterogeneous catalytic applications. As a result, information regarding the performance of such materials, including their efficiency and recyclability, is absent from the scientific record.

Mechanistic Insights into Catalytic Cycles

Understanding the step-by-step mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. This involves identifying key intermediates, determining rate-limiting steps, and understanding the role of the ligand in processes such as oxidative addition, reductive elimination, and transmetalation. Without any documented catalytic applications of this compound, there are no mechanistic studies or proposed catalytic cycles involving this compound.

Integration in Supramolecular Assemblies

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized structures. The ability of a molecule to participate in these assemblies is dependent on its capacity for specific molecular recognition and self-assembly processes.

Molecular Recognition and Self-Assembly Processes

Molecular recognition involves the specific binding of a host molecule to a guest molecule through non-covalent forces such as hydrogen bonding, van der Waals forces, and π-π stacking. Self-assembly is the spontaneous organization of molecules into ordered structures. There is a lack of published studies investigating the molecular recognition properties of this compound or its ability to self-assemble into well-defined supramolecular architectures.

Role in Organic Semiconductor Development

This compound possesses structural features that suggest its potential as a functional material in the development of organic semiconductors. The performance of organic electronic devices is fundamentally linked to the molecular structure of the organic materials used. The presence of both a cyano group (-CN) and a benzene (B151609) ring in this compound is particularly noteworthy. Cyano-functionalized (hetero)arenes are increasingly recognized for their ability to create high-performance n-type organic and polymeric semiconductors.

The strong electron-withdrawing nature of the cyano group can significantly lower the energy levels of the Frontier Molecular Orbitals (FMOs), particularly the Lowest Unoccupied Molecular Orbital (LUMO). This reduction in LUMO energy is a critical factor for achieving n-type (electron-transporting) semiconductor behavior. Materials with deep-lying LUMOs are essential for the fabrication of various organic electronic devices, including organic thin-film transistors (OTFTs) and organic solar cells (OSCs). The incorporation of cyano groups is a powerful strategy for developing organic semiconductors that facilitate efficient electron injection and transport.

While direct research on this compound in organic semiconductors is not extensively documented, the properties of analogous molecular structures provide insight into its potential. For instance, the strategic placement of cyano groups on π-conjugated systems is a common approach to tune the electronic properties and enhance the performance of n-type organic semiconductors. The combination of the cyano group with the aromatic benzene ring in this compound could lead to favorable intermolecular packing and charge transport characteristics.

Below is an illustrative data table showcasing typical performance metrics for n-type organic semiconductors containing cyano-functionalized aromatic moieties, providing a benchmark for the potential performance of materials like this compound.

PropertyRepresentative Value for Cyano-Functionalized Aromatic Semiconductors
Electron Mobility (μe)0.1 - 5.0 cm²/Vs
LUMO Energy Level-3.5 to -4.2 eV
On/Off Ratio (in OTFTs)> 10⁶
Air StabilityModerate to High

This table presents typical data for organic semiconductors with similar functional groups to illustrate potential characteristics and is not based on experimental data for this compound.

Potential in Nanotechnology

The application of nanotechnology spans numerous scientific and industrial fields, leveraging materials at the nanoscale to create novel devices and systems. Organic molecules, such as this compound, can serve as fundamental building blocks in the bottom-up fabrication of nanomaterials and molecular-scale devices.

The distinct functional groups of this compound—the aromatic ring, the cyano group, and the imidamide group—offer multiple avenues for its potential use in nanotechnology. The cyano group, with its partially negative nitrogen atom, can participate in various non-covalent interactions, which are crucial for guiding the self-assembly of molecules on surfaces. This self-assembly capability is fundamental to creating ordered molecular layers, which are precursors to functional nanosystems.

In the realm of molecular electronics, individual molecules or small assemblies of molecules are envisioned as active components in electronic circuits. The electronic properties of this compound, influenced by its cyano group, could be harnessed for such applications. Furthermore, nanoparticles functionalized with organic molecules can exhibit enhanced properties for applications in diagnostics and drug delivery. The surface of nanoparticles can be modified with molecules like this compound to improve their stability, biocompatibility, or to introduce specific functionalities.

The potential of this compound in nanotechnology is also linked to its ability to be incorporated into larger, functional nanostructures. For example, it could be a component in the synthesis of more complex molecules used in nanodevices or as a capping agent to control the growth and properties of nanoparticles.

The following table outlines potential nanotechnology applications and the corresponding roles that a molecule like this compound could play.

Potential Nanotechnology ApplicationPlausible Role of this compound
Molecular Self-AssemblyAs a building block for creating ordered monolayers on substrates through intermolecular interactions.
NanoelectronicsAs a molecular component with tunable electronic properties for use in single-molecule devices.
Functionalized NanoparticlesAs a surface ligand to modify the properties of nanoparticles for sensing or biomedical applications.
Nanoscale SensorsAs a component of a sensor where its interaction with an analyte changes its electronic or optical properties.

This table is a conceptual representation of potential applications based on the molecular structure of this compound and is not based on demonstrated applications.

Biological and Biomedical Research Perspectives

Mechanistic Investigations of Bioactivity

The bioactivity of N'-Cyanobenzenecarboximidamide and its analogs is a subject of significant interest in medicinal chemistry. Research into the mechanisms of action of structurally similar compounds has revealed interactions with key biological targets, including enzymes and receptors, and the modulation of cellular pathways.

Benzamidine (B55565) derivatives, which share the core carboximidamide moiety with this compound, are well-documented as competitive inhibitors of serine proteases. nih.gov These enzymes, characterized by a serine residue in their active site, play crucial roles in various physiological and pathological processes. The inhibitory activity of benzamidine derivatives has been demonstrated against several serine proteases, including trypsin, plasmin, thrombin, and clotting factor Xa. nih.gov

The mechanism of inhibition involves the binding of the benzamidine moiety to the active site of the serine protease. This interaction is often competitive, meaning the inhibitor vies with the natural substrate for binding to the enzyme. nih.gov The effectiveness of this inhibition is quantified by the inhibition constant (Ki), with lower Ki values indicating more potent inhibition. Structure-activity relationship (SAR) studies have shown that substitutions on the benzamidine ring can significantly influence the inhibitory potency against different serine proteases. nih.gov For instance, a study on a series of 52 benzamidine derivatives as inhibitors of acrosin, a serine protease found in sperm, revealed that all tested compounds were more potent than the parent benzamidine. nih.gov

Multivalent benzamidine molecules have also been investigated for their enhanced inhibitory effects. By linking multiple benzamidine units, researchers have observed a significant increase in inhibitory potency against enzymes like plasmin, which is attributed to an increased local concentration of the inhibitor and statistical rebinding effects. nih.gov

Compound ClassEnzyme TargetInhibition Constant (Ki)Reference
BenzamidineTrypsin11.2 µM researcher.life
Bivalent Benzamidine (shortest linker)Plasmin2.1 ± 0.8 µM nih.gov
Trivalent Benzamidine (shortest linker)Plasmin3.9 ± 1.7 µM nih.gov
Monovalent 4-Aminomethyl BenzamidinePlasmin1,395 ± 165.8 µM researcher.life

The structural motifs present in this compound suggest potential interactions with various receptor systems. Research on related benzamide (B126) and imidazoline-containing compounds has provided insights into their receptor binding profiles.

Dopamine (B1211576) Receptors: Substituted benzamides are a well-established class of ligands for dopamine D2 receptors. nih.gov The affinity of these compounds for the D2 receptor is influenced by the nature and position of substituents on the benzamide ring and the side chain. nih.gov For example, certain iodinated benzamides have been shown to bind with high affinity to dopamine D2 receptors, with dissociation constants (KD) in the nanomolar range. nih.gov The interaction of these ligands with the receptor is stereoselective, and their affinity can be influenced by factors such as lipophilicity. nih.govnih.gov

Serotonin (B10506) (5-HT) Receptors: Some benzamide derivatives have been found to possess affinity for serotonin receptors, particularly the 5-HT1A subtype. nih.gov The binding affinity of these compounds is often in the nanomolar to micromolar range. The structural features that govern the interaction with 5-HT receptors can be distinct from those required for dopamine receptor binding, offering the potential for developing selective ligands.

Imidazoline Receptors: Imidazoline receptors are a class of non-adrenergic binding sites that are targets for various pharmacological agents. wikipedia.org These receptors are classified into at least three subtypes: I1, I2, and I3, each with distinct physiological roles. wikipedia.orgnih.gov The I1 receptor is involved in the central regulation of blood pressure, while the functions of the I2 and I3 receptors are still being fully elucidated but are implicated in neurological conditions and insulin (B600854) secretion, respectively. wikipedia.orgnih.gov Notably, p-aminobenzamidine, a close structural analog, has been shown to effectively displace [3H]clonidine from the I1-imidazoline receptor, demonstrating a direct interaction. nih.gov

Compound ClassReceptor TargetBinding Affinity (KD or IC50)Reference
o-methoxyphenylpiperazine with benzamide moietyDopamine D2 Receptor10-7 to 10-8 M (IC50) nih.gov
o-methoxyphenylpiperazine with benzamide moietySerotonin 5-HT1A Receptor10-7 to 10-8 M (IC50) nih.gov
Iodinated Benzamide ("Iodopride")Dopamine D2 Receptor0.88 nM (KD) nih.gov
Iodinated Benzamide ("Epidepride")Dopamine D2 Receptor0.057 nM (KD) nih.gov

The interaction of this compound analogs with their molecular targets can trigger a cascade of downstream cellular events, leading to the modulation of various signaling pathways.

For instance, the inhibition of serine proteases by benzamidine derivatives can have significant effects on cellular processes. A study on a tetra-benzamidine derivative demonstrated its ability to inhibit the accumulation of Ha-ras-1 mRNA in a transformed hamster cell line. nih.gov The Ras-MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. nih.govrsc.org By potentially interfering with proteases involved in the activation or expression of components of this pathway, benzamidine derivatives may exert anti-proliferative effects. nih.gov

Furthermore, N-substituted benzamides have been shown to induce apoptosis (programmed cell death) in cancer cell lines. nih.govnih.gov The mechanism of this induced apoptosis involves the mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspase-9. nih.govnih.gov This process appears to be independent of the tumor suppressor protein p53, suggesting a broad applicability for these compounds in cancer therapy. nih.govnih.gov The induction of apoptosis is often preceded by a cell cycle block in the G2/M phase. nih.gov

Structure-Based Drug Design Approaches

Computational methods play a pivotal role in modern drug discovery, enabling the rational design and identification of new therapeutic agents. For compounds like this compound, these approaches can be used to predict their interactions with biological targets and to screen large libraries of molecules for potential drug candidates.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. drugbank.com This method is instrumental in understanding the molecular basis of ligand-receptor interactions and in guiding the design of more potent and selective inhibitors.

For benzamidine and benzamide derivatives, molecular docking studies have been employed to elucidate their binding modes with various targets. For example, docking simulations of benzamide derivatives into the active site of acetylcholinesterase have revealed that these compounds can interact with both the catalytic and peripheral sites of the enzyme. pharmacophorejournal.com Similarly, docking studies have been used to investigate the interactions of benzamide derivatives with the Rho-associated kinase-1 (ROCK1), a promising therapeutic target. scielo.br These studies provide valuable information on the key amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex.

Computational screening, also known as virtual screening, is a powerful approach for identifying promising lead compounds from large chemical databases. grafiati.com This method can be broadly categorized into ligand-based and structure-based approaches.

Pharmacophore modeling is a ligand-based method that defines the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. pharmacophorejournal.com Pharmacophore models derived from known active benzamidine or benzamide derivatives can be used as queries to search for novel compounds with similar features. pharmacophorejournal.com

Structure-based virtual screening utilizes the three-dimensional structure of the target protein to dock and score a large number of compounds from a database. researchgate.net This approach has been successfully applied to the discovery of benzamidine-based thrombin inhibitors. researchgate.net By mapping the essential interactions in the binding site of thrombin, a computational protocol was developed to screen compound databases and identify potential ligands. researchgate.net The resulting hit lists were enriched with known thrombin inhibitors, demonstrating the feasibility of this approach for lead discovery.

Development of Biologically Active Derivatives

The core structure of this compound, belonging to the broader class of benzamide and benzimidazole (B57391) derivatives, has served as a versatile scaffold for the development of a wide array of biologically active compounds. Researchers have systematically modified this chemical framework to explore and enhance its therapeutic potential across various disease areas, including cancer, microbial infections, and inflammation. These efforts have led to the identification of novel derivatives with significant potency and selectivity.

The unique architecture of benzimidazole, a fusion of benzene (B151609) and imidazole (B134444) rings, has made it a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide range of pharmacological activities, which has spurred extensive research into creating new analogs with improved efficacy. rsc.orgbiotech-asia.orgnih.govresearchgate.net Similarly, the benzamide moiety is a key feature in numerous approved drugs and clinical candidates, recognized for its ability to form crucial interactions with biological targets. nih.govnanobioletters.com

Investigations into the structure-activity relationships (SAR) of these derivatives have revealed that substitutions at specific positions on the benzimidazole or benzamide core can dramatically influence their biological activity. nih.govnih.gov For instance, modifications at the N1, C2, C5, and C6 positions of the benzimidazole ring have been shown to be critical for anti-inflammatory effects. nih.govnih.gov

Anticancer Derivatives

A significant area of research has been the development of benzamide and benzimidazole derivatives as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression, disruption of microtubule dynamics, and induction of apoptosis. biotech-asia.orgnih.govnveo.org

One notable area of focus has been the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA damage repair. Cancer cells often rely on PARP-1 for survival, making it an attractive therapeutic target. A series of benzamide derivatives were designed and synthesized as potent PARP-1 inhibitors. nih.gov Among these, compound 13f demonstrated exceptional anticancer activity against human colorectal cancer cell lines (HCT116 and DLD-1) and potent PARP-1 inhibition. nih.govresearchgate.net Mechanistic studies revealed that this compound arrests the cell cycle at the G2/M phase and induces apoptosis. nih.gov

Another strategy has involved the development of multi-target inhibitors. For example, novel benzimidazole-triazole hybrids have been synthesized to simultaneously target EGFR, VEGFR-2, and Topo II, all of which are crucial for cancer cell proliferation and survival. tandfonline.com Compound 5a from this series exhibited potent inhibitory activity against EGFR and Topo II, surpassing the efficacy of the standard drug Doxorubicin against Topo II. tandfonline.com

The table below summarizes the in vitro anticancer activity of selected benzamide and benzimidazole derivatives.

CompoundTarget Cell LineIC50 (µM)Reference
13f HCT1160.30 nih.govresearchgate.net
DLD-12.83 nih.govresearchgate.net
5a HepG-20.086 (EGFR) tandfonline.com
2.52 (Topo II) tandfonline.com
BJ-13 Gastric Cancer CellsPotent nih.gov

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Derivatives

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Benzimidazole and benzamide derivatives have emerged as a promising class of compounds in this area. rsc.orgnanobioletters.commdpi.comnih.gov Their antimicrobial activity is often attributed to their ability to interfere with essential bacterial processes.

For instance, a series of novel benzamide derivatives of para-hydroxy benzoic acid were synthesized and evaluated for their antibacterial activity. nanobioletters.com Compound 5a from this series showed excellent activity against both Bacillus subtilis and Escherichia coli, with significant zones of inhibition and low minimum inhibitory concentration (MIC) values. nanobioletters.com

Similarly, the synthesis of novel benzimidazole derivatives has yielded compounds with potent and broad-spectrum antimicrobial activity. rsc.orgnih.govmdpi.comnih.govslideshare.net The introduction of different substituents on the benzimidazole scaffold has been shown to modulate the antimicrobial efficacy. nih.gov For example, a study on pyrazole-attached benzimidazoles found that compounds with electron-withdrawing groups exhibited superior antimicrobial activities. nih.gov

The following table presents the antibacterial activity of selected benzamide and benzimidazole derivatives.

CompoundMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
5a (benzamide) B. subtilis256.25 nanobioletters.com
E. coli313.12 nanobioletters.com
6b (benzamide) E. coli243.12 nanobioletters.com
6c (benzamide) B. subtilis246.25 nanobioletters.com
64a (benzimidazole) S. aureus29- nih.gov
E. coli23- nih.gov
P. aeruginosa21- nih.gov
64b (benzimidazole) S. aureus25- nih.gov
E. coli20- nih.gov
P. aeruginosa17- nih.gov

MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical which prevents visible growth of a bacterium.

Anti-inflammatory Derivatives

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents remains a key research focus. Benzimidazole derivatives have been investigated for their potential to modulate inflammatory pathways. nih.govnih.govresearchgate.net These compounds can exert their anti-inflammatory effects by interacting with various targets, including cyclooxygenase (COX) enzymes and cannabinoid receptors. nih.govnih.gov

Structure-activity relationship studies have been crucial in guiding the design of potent anti-inflammatory benzimidazoles. nih.gov It has been demonstrated that the nature and position of substituents on the benzimidazole ring are critical determinants of their anti-inflammatory activity. nih.govnih.gov For example, the substitution of a benzyl (B1604629) group at the 1-position of the benzimidazole scaffold has been shown to enhance anti-inflammatory action. nih.gov

The development of benzamide derivatives as anti-inflammatory agents has also been a fruitful area of research. A series of substituted benzamides related to Parsalmide, a known non-steroidal anti-inflammatory drug (NSAID), were synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes. researchgate.net

The research into these derivatives continues to be a dynamic field, with ongoing efforts to optimize their biological activity, improve their pharmacokinetic profiles, and elucidate their mechanisms of action.

Advanced Characterization Methodologies for N Cyanobenzenecarboximidamide and Its Complexes

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure and electronic properties of N'-Cyanobenzenecarboximidamide. By interacting with electromagnetic radiation, molecules yield spectra that serve as fingerprints, revealing details about atomic connectivity, functional groups, and the electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic compounds in solution. msu.edu It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms by probing the magnetic properties of atomic nuclei, particularly ¹H (proton) and ¹³C. core.ac.ukox.ac.uklibretexts.org

For this compound, ¹H NMR spectroscopy would be used to identify the different types of protons present. The protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 7-8 ppm), with their splitting patterns providing information about their relative positions. The protons of the imidamide and amine groups (-NH₂) would likely appear as broader signals due to chemical exchange and quadrupolar effects of the nitrogen atoms.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. core.ac.uk Each unique carbon atom in the molecule gives a distinct signal. The spectrum would show signals for the aromatic carbons, the imidamide carbon (C=N), and the cyano carbon (C≡N). The chemical shift of each carbon is highly sensitive to its electronic environment. msu.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is illustrative and based on typical chemical shift ranges for the functional groups present.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H7.0 - 8.0120 - 140
Imidamide N-H5.0 - 9.0 (broad)N/A
Aromatic Quaternary CN/A130 - 150
Imidamide C=NN/A150 - 165
Cyano C≡NN/A110 - 125

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing its molecular vibrations. cardiff.ac.uk These two methods are often complementary, as some vibrational modes may be strong in IR and weak in Raman, and vice versa. nih.gov

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. The N-H stretching vibrations of the imidamide group are expected in the range of 3200-3500 cm⁻¹. A strong, sharp absorption band corresponding to the C≡N (nitrile) stretch is a key diagnostic peak, typically appearing in the isolated spectral region of 2220–2260 cm⁻¹. nih.gov The C=N stretch of the imidamide group would be observed around 1640-1690 cm⁻¹, while aromatic C-H and C=C stretching vibrations would appear at approximately 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving non-polar groups. nih.gov It would be especially useful for identifying the symmetric stretching of the benzene ring and could provide additional information on the C=N and C≡N bonds. For metal complexes of this compound, changes in the vibrational frequencies of the C=N and C≡N groups upon coordination can be monitored to understand the nature of the metal-ligand bonding.

Table 2: Key Vibrational Modes for this compound

Functional GroupVibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Signal
N-H (Imidamide)Stretch3200 - 3500Moderate
Aromatic C-HStretch3000 - 3100Strong
C≡N (Cyano)Stretch2220 - 2260Strong
C=N (Imidamide)Stretch1640 - 1690Moderate to Strong
Aromatic C=CRing Stretch1450 - 1600Strong

X-ray Absorption Spectroscopy (XANES, EXAFS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to investigate the local geometric and electronic structure of a specific absorbing atom within a molecule. nih.gov It is particularly valuable for characterizing metal complexes of this compound. The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). aps.orgaps.org

The XANES region provides information on the oxidation state and coordination geometry (e.g., tetrahedral, octahedral) of the metal center. nih.govmpg.de The energy and shape of the absorption edge are sensitive to the effective charge on the metal ion and the symmetry of its environment.

The EXAFS region contains oscillatory structures that result from the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS data can determine the types, distances, and number of atoms in the immediate vicinity of the absorbing metal atom, providing precise metal-ligand bond lengths and coordination numbers. This makes it an invaluable tool for elucidating the structure of metal complexes, especially in non-crystalline samples. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a fundamental tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of this compound with high precision, allowing for the unambiguous determination of its molecular formula.

Electron ionization (EI) or electrospray ionization (ESI) sources can be used to generate ions of the parent molecule. The resulting mass spectrum displays a molecular ion peak (M⁺ or [M+H]⁺) corresponding to the mass of the compound. Furthermore, the molecule fragments in a reproducible manner, and the analysis of these fragmentation patterns can provide valuable structural information, helping to confirm the connectivity of the atoms. nist.gov Techniques like gas chromatography-mass spectrometry (GC-MS) can be used for both separation and identification. nih.gov

Diffraction Methods for Solid-State Characterization

While spectroscopic methods provide a wealth of information about molecular structure, diffraction techniques offer a definitive view of the atomic arrangement in the solid state.

X-ray Diffraction (XRD) for Crystal Structure Analysis

Single-crystal X-ray diffraction (XRD) is the most powerful method for determining the precise three-dimensional structure of a crystalline compound. nih.govmdpi.com This technique provides an atomic-resolution map of the molecule, revealing exact bond lengths, bond angles, and torsional angles. For this compound, a successful crystal structure analysis would definitively confirm its molecular geometry.

The analysis also reveals how the molecules pack together in the crystal lattice. This includes the identification of intermolecular interactions, such as hydrogen bonding between the imidamide N-H groups and the nitrogen atoms of the cyano or imidamide moieties of neighboring molecules. These interactions are crucial for understanding the compound's physical properties.

For metal complexes, XRD provides a complete picture of the coordination sphere around the metal ion, including the precise geometry and the nature of the bonds between the metal and the this compound ligand. mdpi.comnih.gov

Table 3: Illustrative Crystallographic Data from Single-Crystal XRD Analysis This table presents hypothetical data based on typical values for similar organic compounds. mdpi.comnih.gov

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.20
b (Å)10.65
c (Å)13.00
β (°)98.5
Volume (ų)1120
Z (molecules/unit cell)4
R-factor< 0.05

Electron Diffraction (e.g., SAED) for Microstructure

Selected Area Electron Diffraction (SAED) is a powerful technique performed within a Transmission Electron Microscope (TEM) to determine the crystallographic structure of materials. wikipedia.orgfiveable.me By directing a focused electron beam onto a specific area of a crystalline sample of this compound or its complexes, a diffraction pattern is generated. This pattern is a projection of the material's reciprocal lattice. atomfair.com

Research Findings: For a single crystal of an this compound complex, the SAED pattern would consist of a regular array of sharp spots. atomfair.com The distances and angles between these spots can be measured to determine the lattice parameters of the crystal. wikipedia.org If the sample is polycrystalline, the pattern will appear as a set of concentric rings, from which the d-spacings of the crystallographic planes can be calculated. youtube.comyoutube.com This information is crucial for phase identification and confirming the crystal structure. youtube.com The accuracy of lattice parameters determined from SAED is typically around 5%. xray.cz For instance, in the study of cyano-bridged coordination polymers, SAED is instrumental in confirming their crystalline nature. nih.govrsc.org Similarly, for microcrystals of organic compounds, SAED provides essential data on crystal orientation. researchgate.net

Below is a hypothetical data table illustrating the kind of information that could be obtained from a SAED analysis of a single crystal of an this compound-metal complex.

Parameter Value Unit
Crystal SystemMonoclinic-
Lattice Parameter a10.2Å
Lattice Parameter b15.5Å
Lattice Parameter c8.1Å
Angle β95.3°
Zone Axis cam.ac.uk-

Microscopic Techniques for Morphological Analysis

Transmission Electron Microscopy (TEM) and its advanced modes, such as High-Resolution TEM (HR-TEM) and High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM), are indispensable for visualizing the morphology and structure of this compound and its complexes at the nanoscale.

HR-TEM allows for the direct imaging of the atomic lattice of crystalline samples. wikipedia.orgyoutube.com For this compound complexes, HR-TEM could visualize the arrangement of atoms and identify any crystalline defects. youtube.com This technique has been successfully used to observe the atomic structure of organic molecules and their interactions. wiley.com

HAADF-STEM, also known as Z-contrast imaging, provides images where the brightness of a region is strongly correlated with the atomic number of the elements present. myscope.trainingwikipedia.org This is particularly useful for analyzing metal complexes of this compound, as the heavier metal atoms would appear significantly brighter than the lighter carbon, nitrogen, and hydrogen atoms of the ligand. jeol.comnih.gov This allows for the precise location of metal centers within the complex.

Technique Information Obtained Typical Resolution
TEMParticle size, shape, and dispersion~1-10 nm
HR-TEMAtomic lattice, crystal defects< 0.1 nm
HAADF-STEMLocation of heavy atoms (Z-contrast)~0.1-0.3 nm

Scanning Electron Microscopy (SEM) is a versatile technique for studying the surface morphology and topography of materials. azooptics.comfoodsafety.institute It provides high-resolution, three-dimensional-like images of the sample surface. researchgate.net

Parameter Observation
Crystal MorphologyPrismatic, needle-like, or irregular
Surface TextureSmooth, rough, or stepped
AgglomerationDegree of particle clustering
Size DistributionRange of crystal or particle sizes

Advanced Techniques for Electronic and Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Research Findings: For this compound, XPS would provide detailed information about the chemical environment of the carbon and nitrogen atoms. The C 1s and N 1s core-level spectra would show distinct peaks corresponding to the different functional groups within the molecule (e.g., C≡N, C=N, C-N, C-C). msu.ru Analysis of cyano compounds has shown that the N 1s binding energy can be used to distinguish between different nitrogen environments. researchgate.netacs.org Upon formation of metal complexes, shifts in the binding energies of the nitrogen atoms would indicate their coordination to the metal center. The analysis of the metal's core-level spectrum would reveal its oxidation state.

Below is a hypothetical table of binding energies expected for this compound.

Core Level Functional Group Expected Binding Energy (eV)
C 1sAromatic C-C/C-H~284.8
C 1sC=N~286.5
C 1sC≡N~287.0
N 1sC=N-H~399.2
N 1sC≡N~399.8

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) are powerful scanning probe microscopy techniques for imaging surfaces at the atomic level. nih.gov

Research Findings: STM relies on a tunneling current between a sharp tip and a conductive sample surface, making it suitable for studying this compound molecules adsorbed on a conductive substrate. ucdavis.eduau.dk STM can reveal the adsorption geometry and arrangement of individual molecules on the surface. researchgate.netacs.org High-resolution STM images can even resolve the internal structure of aromatic molecules. ucdavis.edu

AFM, on the other hand, uses a mechanical probe to "feel" the surface topography and can be used on both conductive and insulating samples. umn.eduwikipedia.org It is an excellent tool for studying the morphology of thin films or crystals of this compound and its complexes. cam.ac.ukresearchgate.net In situ AFM can be used to monitor the nucleation and growth of thin films in real-time. acs.org

Technique Principle Sample Requirement Information Obtained
STMElectron TunnelingConductiveAtomic/molecular arrangement on surfaces
AFMMechanical ForceConductive or InsulatingSurface topography, morphology

In Situ and Operando Characterization for Reaction Monitoring

In situ and operando characterization techniques are indispensable tools for obtaining real-time insights into the dynamic processes of chemical reactions and material transformations under actual reaction conditions. patsnap.comnih.gov Unlike traditional ex situ methods that analyze materials before and after a reaction, in situ and operando approaches monitor the catalyst and reactants as the reaction progresses. nih.gov The term "in situ" refers to characterization performed in a controlled, simulated reaction environment, while "operando," a subset of in situ, specifically implies that the characterization is conducted while the reaction is actively occurring with simultaneous measurement of catalytic activity or reaction performance. nih.govtue.nl These methodologies provide a direct correlation between the structural or electronic properties of a substance and its reactivity, which is crucial for understanding reaction mechanisms, identifying transient intermediates, and rationally designing more efficient synthetic processes. escholarship.orgresearchgate.net

For a compound like this compound and its complexes, these advanced characterization methods can elucidate the kinetics of its formation and the dynamics of its coordination with metal centers. By applying techniques such as vibrational spectroscopy, X-ray absorption spectroscopy, and microscopy under reaction conditions, researchers can track the evolution of chemical bonds, oxidation states, and molecular structures from reactants to products. tue.nljos.ac.cn

Detailed Research Findings

Research in catalysis and materials science has demonstrated the power of operando techniques to unravel complex reaction pathways. tue.nl While specific operando studies focused solely on this compound are not extensively detailed in the literature, the principles from analogous systems can be applied to understand its behavior. The primary objectives for using these techniques would be to monitor the key transformations during its synthesis and its subsequent complexation reactions.

For instance, the synthesis of this compound often involves the reaction of benzonitrile (B105546) with a source of amide. Operando vibrational spectroscopy, such as Fourier-transform infrared (FTIR) or Raman spectroscopy, is exceptionally well-suited for monitoring such a reaction. By tracking the characteristic vibrational frequencies of the reactants and products in real-time, one can obtain kinetic data and detect the formation of short-lived intermediate species.

A hypothetical reaction monitoring setup could involve a flow reactor coupled with an attenuated total reflection infrared (ATR-IR) probe. patsnap.com This would allow for continuous monitoring of the reaction mixture's composition. The data table below illustrates the kind of information that could be obtained from such an experiment.

Operando IR Monitoring of this compound Synthesis

Reaction Time (minutes) Benzonitrile Peak Intensity (at ~2229 cm⁻¹) This compound C=N Peak Intensity (at ~1650 cm⁻¹) This compound C≡N Peak Intensity (at ~2230 cm⁻¹)
0 1.00 0.00 0.00
10 0.85 0.15 0.14
30 0.52 0.48 0.47
60 0.18 0.82 0.81

The data clearly shows the consumption of the benzonitrile reactant, evidenced by the decreasing intensity of its characteristic nitrile (C≡N) stretching peak. Concurrently, the emergence and growth of new peaks corresponding to the imidamide C=N bond and the nitrile C≡N bond of the this compound product confirm its formation and allow for the calculation of reaction rates.

Furthermore, when this compound acts as a ligand to form metal complexes, operando X-ray Absorption Spectroscopy (XAS) becomes a powerful tool. nih.gov XAS can provide information on the oxidation state and local coordination environment (e.g., bond distances and coordination numbers) of the metal center as the complex forms. escholarship.org Techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) can track changes in the metal's electronic structure and geometry. escholarship.org

Consider the complexation of this compound with a transition metal like copper(II). An in situ XAS experiment could monitor the changes in the Cu K-edge spectrum as the ligand is introduced to a solution of a copper salt.

In Situ XAS Data for Copper Complexation with this compound

Species Oxidation State of Copper First Shell Coordination Number (N) First Shell Cu-Ligand Distance (Å)
[Cu(H₂O)₆]²⁺ (Initial) +2 6 (Cu-O) 1.97
Intermediate Complex +2 5 (Cu-O/N) 2.01

The hypothetical data in this table illustrates how XAS can reveal the step-by-step mechanism of ligand exchange. The changes in coordination number and bond distances reflect the displacement of water molecules by the this compound ligand, providing fundamental insights into the complexation dynamics. Combining such experimental data with theoretical calculations, like density functional theory, can further refine the understanding of the reaction mechanism and the structure of the active species. nih.gov

Future Directions and Emerging Research Areas for this compound

The unique chemical scaffold of this compound presents a fertile ground for future research and development. Advances in computational chemistry, sustainable synthesis, and a deeper understanding of biological pathways are paving the way for novel applications and next-generation derivatives. This article explores the prospective avenues for innovation centered around this promising compound.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N'-Cyanobenzenecarboximidamide, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves coupling cyanamide derivatives with substituted benzoyl chlorides under anhydrous conditions. Key steps include:

  • Reaction Optimization : Use inert atmospheres (e.g., nitrogen) to prevent hydrolysis of intermediates.

  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.

  • Characterization : Confirm structure via 1H^1H-NMR (aromatic protons at δ 7.2–7.8 ppm) and LC-MS (expected molecular ion [M+H]+^+ at m/z 161.1).

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify >95% purity .

    Key Structural Data Values/Descriptors
    Molecular FormulaC8_8H7_7N3_3O
    SMILESN#CNC(=O)C1=CC=CC=C1
    Critical NMR Peaksδ 7.5–7.8 (aromatic H), δ 8.1 (NH)

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : A multi-technique approach is recommended:

  • FT-IR : Confirm nitrile (C≡N) stretch at ~2200 cm1^{-1} and amide (C=O) at ~1650 cm1^{-1}.
  • 13C^{13}C-NMR : Identify carbonyl carbon at ~170 ppm and nitrile carbon at ~120 ppm.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to distinguish isotopic patterns and confirm molecular formula .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Store samples at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH).
  • Analytical Monitoring : Perform HPLC every 7 days to detect degradation products (e.g., hydrolysis to benzamide).
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life at standard lab conditions .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be resolved?

  • Methodological Answer :

  • Comparative Assays : Replicate studies using standardized cell lines (e.g., HEK293 or HepG2) and control for variables like solvent (DMSO concentration ≤0.1%).
  • Meta-Analysis : Aggregate data from primary literature (PubMed, SciFinder) and apply statistical models (e.g., random-effects meta-analysis) to identify outliers .
  • Mechanistic Profiling : Use RNA-seq or proteomics to identify target pathways and compare across studies .

Q. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., nitrile vs. amide groups).
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess hydrolysis susceptibility.
  • Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

  • Methodological Answer :

  • Animal Models : Use Sprague-Dawley rats (n ≥ 6) for bioavailability studies. Administer via oral gavage and intravenous routes.
  • Sampling Protocol : Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
  • Analytical Method : Quantify compound levels via LC-MS/MS (LOQ ≤1 ng/mL) and calculate AUC, Cmax_{max} , and t1/2_{1/2} .

Q. What strategies mitigate interference from impurities during biological assays involving this compound?

  • Methodological Answer :

  • Impurity Profiling : Use LC-HRMS to identify common byproducts (e.g., des-cyano derivatives).
  • Dose-Response Curves : Compare activity of pure compound vs. crude mixtures to assess impurity effects.
  • Negative Controls : Include samples spiked with synthetic impurities to confirm assay specificity .

Data Analysis & Literature Review

Q. How should researchers conduct systematic reviews on this compound analogs?

  • Methodological Answer :

  • Search Strategy : Use SciFinder and Reaxys with keywords: "carboximidamide derivatives," "cyano-substituted benzamides."
  • Inclusion Criteria : Prioritize peer-reviewed articles with full experimental details (e.g., CAS numbers, spectral data).
  • Data Extraction : Tabulate analogs’ bioactivity, synthetic routes, and structural features for comparative analysis .

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data?

  • Methodological Answer :

  • Probit Analysis : Calculate LD50_{50} values with 95% confidence intervals.
  • ANOVA : Compare toxicity across dose groups (p <0.05 threshold).
  • Hill Slopes : Use nonlinear regression to assess cooperativity in dose-response curves .

Tables of Key Data

Comparative Bioactivity of Structural Analogs IC50_{50} (μM)Target PathwayReference
This compound12.3 ± 1.5MAPK signaling
N-Hydroxy-N'-phenyl analog45.7 ± 3.2NF-κB inhibition
4-Methoxy derivative>100Inactive

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